molecular formula C24H26N6O2S B2584688 3,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014047-26-7

3,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2584688
CAS RN: 1014047-26-7
M. Wt: 462.57
InChI Key: YMMZRNZIKPGEHS-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H26N6O2S and its molecular weight is 462.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

  • A study focused on synthesizing new benzenesulfonamide derivatives and analyzing their bioactivity, including potential as carbonic anhydrase inhibitors and cytotoxic activities, crucial for anti-tumor activity studies (Gul et al., 2016).

Antimicrobial and Antitumor Evaluation

  • Research on novel benzenesulfonamide derivatives demonstrated their effectiveness in vitro against HepG2 and MCF-7 cell lines, with one compound showing potential interaction against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

Photodynamic Therapy Applications

  • A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups found potential for photodynamic therapy applications in treating cancer (Pişkin et al., 2020).

Anti-Inflammatory and Antimicrobial Agents

  • Synthesis of pyrazolyl benzenesulfonamide derivatives showed promising anti-inflammatory and antimicrobial activities (Bekhit et al., 2008).

Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

  • A study on pyrazolo[1,5-a]pyrimidine derivatives with phenylsulfonyl moiety showed significant antimicrobial activities against bacteria and fungi (Alsaedi et al., 2019).

Novel Antitumor Derivatives

  • Research on novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a pyrazole moiety showed promising antitumor activity (Alqasoumi et al., 2009).

Molecular Docking and DFT Calculations

  • A study on Schiff bases derived from sulfamethoxazole and substituted salicylaldehyde evaluated their enzyme inhibition activities and molecular docking studies (Alyar et al., 2019).

properties

IUPAC Name

3,4-dimethyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2S/c1-15-6-11-22(14-16(15)2)33(31,32)29-21-9-7-20(8-10-21)25-23-12-13-24(27-26-23)30-19(5)17(3)18(4)28-30/h6-14,29H,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMZRNZIKPGEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

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